2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-ethylacetamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group and a benzothiadiazole moiety. This compound falls under the category of benzothiadiazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The compound can be identified by its Chemical Abstracts Service (CAS) number 2097889-09-1. It is synthesized through various methods that involve the manipulation of cyclopropyl and benzothiadiazole structures, which are prevalent in pharmaceutical research.
This compound is classified as an amide due to the presence of the acetamide functional group. Additionally, it belongs to the broader class of heterocyclic compounds due to its incorporation of sulfur and nitrogen within the benzothiadiazole ring system.
The synthesis of 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-ethylacetamide typically involves multi-step synthetic routes that may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.
The molecular formula of 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-ethylacetamide is . Its structure features:
The molecular weight is approximately 270.32 g/mol. The compound's structural representation can be derived from its SMILES notation: CC(=O)NCCN1c2ccccc2N(C2CC2)S1(=O)=O
.
The compound can participate in various chemical reactions typical for amides and heterocycles:
Reactions involving this compound often require specific conditions such as controlled pH and temperature to ensure selectivity and prevent side reactions.
Further studies are required to elucidate the exact biochemical pathways influenced by this compound.
Key chemical properties include:
Due to its structural characteristics, 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-ethylacetamide has potential applications in:
This compound represents a promising area for further research due to its unique structure and potential biological activities.
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: